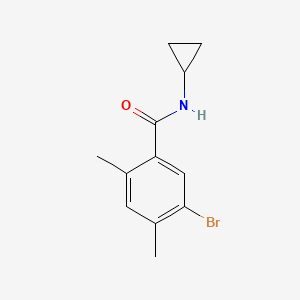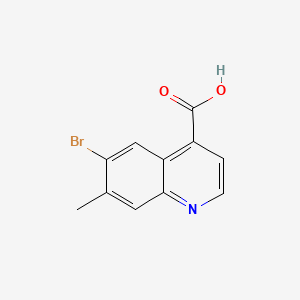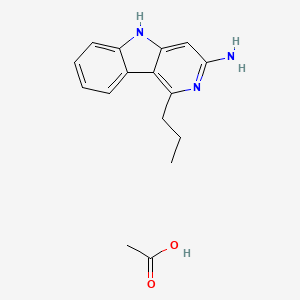![molecular formula C14H25NOSi B13929089 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline CAS No. 309712-97-8](/img/structure/B13929089.png)
5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine is an organic compound that features a tert-butyldimethylsilyloxy group attached to a methylbenzenamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzenamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyloxy group is introduced to protect the hydroxyl group during subsequent synthetic steps .
Industrial Production Methods
The use of flow microreactors has been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the silyloxy group.
Substitution: Nucleophilic substitution reactions are common, where the silyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as tetra-n-butylammonium fluoride (TBAF) are used for the deprotection of the silyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced aromatic compounds.
Applications De Recherche Scientifique
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzenamine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other positions on the molecule. The deprotection step, typically using fluoride ions, releases the free hydroxyl group for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Another compound with a tert-butyldimethylsilyloxy group, used in similar protective strategies.
tert-Butyldimethylsilyl ethers: A broader class of compounds used for protecting hydroxyl groups in organic synthesis.
Uniqueness
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine is unique due to its specific structure, which combines a silyloxy group with a methylbenzenamine core. This combination provides distinct reactivity and stability, making it valuable in synthetic applications where selective protection and deprotection are required.
Propriétés
Numéro CAS |
309712-97-8 |
|---|---|
Formule moléculaire |
C14H25NOSi |
Poids moléculaire |
251.44 g/mol |
Nom IUPAC |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylaniline |
InChI |
InChI=1S/C14H25NOSi/c1-11-7-8-12(9-13(11)15)10-16-17(5,6)14(2,3)4/h7-9H,10,15H2,1-6H3 |
Clé InChI |
MLVDSEVPTRLEPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


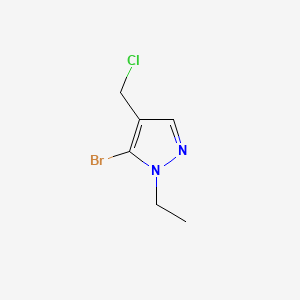

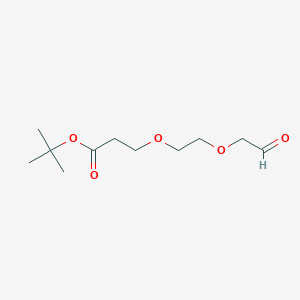
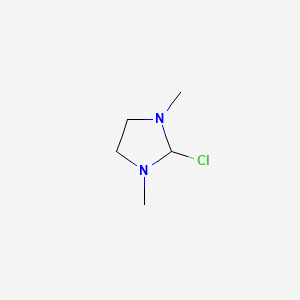
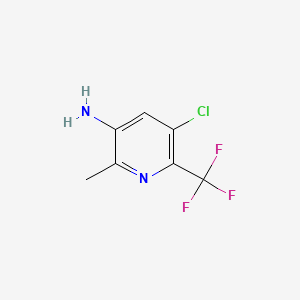
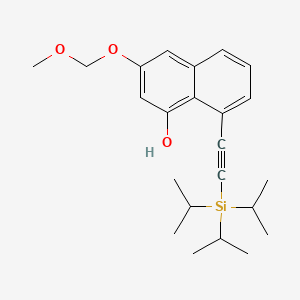
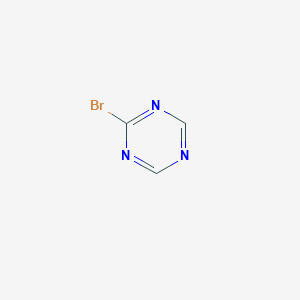
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
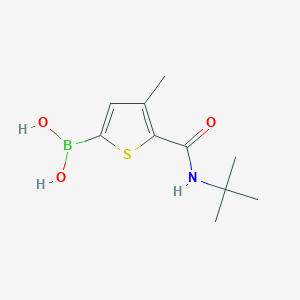
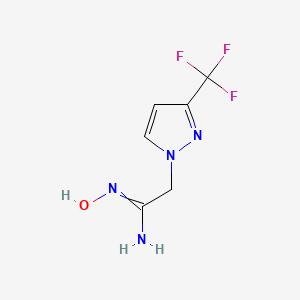
![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)
